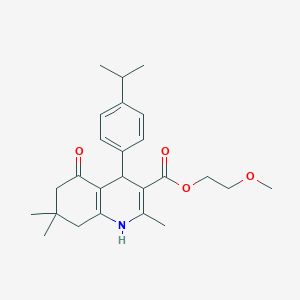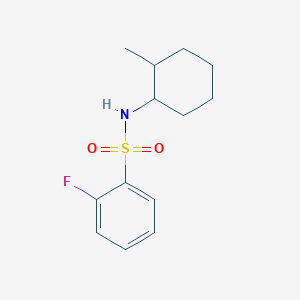![molecular formula C17H27ClN4O B5501133 1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)
1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules such as "1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one" involves multiple steps, including the formation of key intermediates and the assembly of these components through various chemical reactions. For instance, similar compounds have been synthesized through the cyclization of amino acids with chloro ketones, leading to imidazo[1,2-a]pyridines structures as potential intermediates or final products. These methods typically involve the use of catalysts or specific reaction conditions to achieve the desired structural complexity and functionalization (Starrett et al., 1989).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and NMR spectroscopy, which provide detailed information on the arrangement of atoms and the stereochemistry of the molecule. The structure of similar compounds reveals a complex arrangement of rings and substituents, indicating a specific spatial configuration essential for biological activity (Pfaffenrot et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving "this compound" are influenced by its functional groups. The presence of imidazole, piperidine, and pyrrolidinone moieties in the molecule suggests that it can undergo a variety of chemical reactions, such as nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are crucial for the further functionalization and derivatization of the compound for potential therapeutic applications.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its formulation into dosage forms for therapeutic use. The solubility of related compounds in various solvents can be enhanced by structural modifications, such as the introduction of polar substituents or the formation of salts (Shibuya et al., 2018).
科学的研究の応用
Neonicotinoid Insecticides and Imidacloprid
Research on imidacloprid, a compound with structural similarity to the query, focuses on its role as a neonicotinoid insecticide. Studies have detailed its effects on human health following exposure, providing insights into toxicology and safety profiles necessary for developing safer pesticides and understanding human exposure risks (Wu, Lin, & Cheng, 2001).
Metabolism and Disposition Studies
Investigations into the metabolism and disposition of compounds with complex structures, similar to the query, contribute to pharmacokinetics and pharmacodynamics knowledge. For example, research on BMS-690514, an inhibitor targeting multiple receptors, has elucidated its absorption, metabolization, and excretion profiles in humans, providing a framework for understanding similar compounds' behavior within biological systems (Christopher et al., 2010).
Environmental Exposure and Public Health
Studies on environmental exposure to chemicals, like organophosphorus and pyrethroid pesticides, offer insights into potential public health impacts. Such research emphasizes the importance of monitoring and regulating chemical exposures to protect vulnerable populations, including children (Babina et al., 2012).
Carcinogenic Potential of Heterocyclic Amines
Research into the carcinogenic potential of heterocyclic amines in cooked meats has implications for dietary guidelines and cancer risk assessment. Studies focusing on the formation, metabolism, and exposure to these compounds can guide public health recommendations and food preparation practices to minimize cancer risks (Ushiyama et al., 1991).
特性
IUPAC Name |
1-[1-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN4O/c1-2-3-7-15-19-14(17(18)20-15)12-21-9-4-6-13(11-21)22-10-5-8-16(22)23/h13H,2-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDLHXVHZHSRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)CN2CCCC(C2)N3CCCC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)


![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)
![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)